molecular formula C12H10N2O B1348860 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile CAS No. 76397-72-3

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1348860
CAS No.: 76397-72-3
M. Wt: 198.22 g/mol
InChI Key: WUECABRAWUKURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a nitrile group and a ketone group attached to an indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the condensation of 2-methylindole with a suitable nitrile precursor. One common method is the reaction of 2-methylindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-3-oxopropanenitrile
  • 2-Methyl-1H-indole-3-carboxaldehyde
  • 3-(2-Methyl-1H-indol-3-yl)acrylonitrile

Uniqueness

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to the presence of both nitrile and ketone functional groups, which provide diverse reactivity and potential for various applications. Its structure allows for multiple points of functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECABRAWUKURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351624
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76397-72-3
Record name 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.